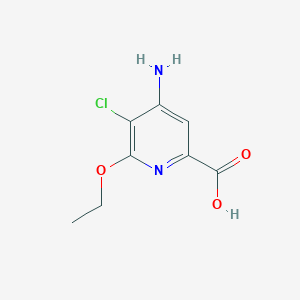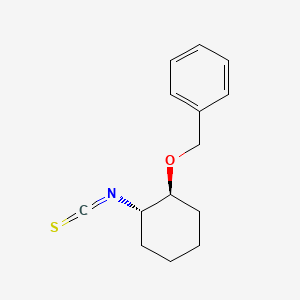
3-Bromo-2,5-diphenylfuran
Descripción general
Descripción
3-Bromo-2,5-diphenylfuran: is a halogenated furan derivative characterized by the presence of a bromine atom at the third position and phenyl groups at the second and fifth positions of the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-diphenylfuran typically involves the bromination of 2,5-diphenylfuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2,5-diphenylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation Reactions: The furan ring can be oxidized to form isothiazoles when reacted with trithiazyl trichloride.
Reduction Reactions: The compound can undergo reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Uses palladium(II) chloride, triphenylphosphine, and potassium carbonate in aqueous dimethylformamide.
Oxidation with Trithiazyl Trichloride: Conducted in an inert solvent under controlled conditions.
Major Products:
Isothiazoles: Formed through oxidation reactions.
Substituted Furans: Resulting from cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-diphenylfuran has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing compounds with potential antimicrobial and anticancer activities.
Material Science: Employed in the development of optoelectronic materials due to its unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-diphenylfuran is primarily related to its ability to participate in various chemical reactions. The bromine atom at the third position makes it a versatile intermediate for further functionalization. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, although specific molecular targets and pathways are not extensively detailed in the literature .
Comparación Con Compuestos Similares
2,5-Diphenylfuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,5-diphenylfuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2,3,5-Triphenylfuran:
Propiedades
IUPAC Name |
3-bromo-2,5-diphenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBRVLIZSPCIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473273 | |
| Record name | 3-bromo-2,5-diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-09-8 | |
| Record name | 3-bromo-2,5-diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)


